

Application Notes and Protocols for In Vivo Studies of Butabindide Oxalate

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Compound of Interest

Compound Name: *Butabindide oxalate*

Cat. No.: *B599851*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental protocols for in vivo studies involving **Butabindide Oxalate**, a potent and selective inhibitor of tripeptidyl peptidase II (TPP II). The primary application of **Butabindide Oxalate** in in vivo research is the study of satiety and the role of cholecystokinin (CCK) in the regulation of food intake.

Mechanism of Action

Butabindide Oxalate exerts its biological effects by inhibiting TPP II, an enzyme responsible for the inactivation of several neuropeptides, including CCK-8.^[1] By preventing the degradation of CCK-8, **Butabindide Oxalate** potentiates its effects, leading to a reduction in food intake and enhanced satiety.^[1]

Quantitative Data Summary

The following tables summarize the key quantitative data from in vivo and in vitro studies of **Butabindide Oxalate**.

Table 1: In Vitro and In Vivo Potency of **Butabindide Oxalate**

Parameter	Species	Tissue/Enzyme	Value	Reference
Ki	-	TPP II	7 nM	[2]
Ki	-	TPP I	10 µM	[1]
ID50 (In Vivo)	Mouse	Liver TPP II	1.1 mg/kg (i.v.)	-
ID50 (In Vivo)	Mouse	Brain TPP II	6.8 mg/kg (i.v.)	-

Table 2: In Vivo Satiety Study Parameters for **Butabindide Oxalate**

Parameter	Animal Model	Dosage	Route of Administration	Observation Period	Key Finding	Reference
Food Intake Reduction	Mouse (25-30 g)	10 mg/kg	Intravenous (i.v.)	20 minutes	Reduced food intake and induction of satiety behaviors	[1]

Experimental Protocols

In Vivo Satiety Study in Mice

This protocol describes the methodology to assess the pro-satiating effects of **Butabindide Oxalate** in mice.

a. Animal Model:

- Species: Mouse
- Strain: (Specify strain, e.g., C57BL/6)
- Weight: 25-30 g

- Housing: Individually housed in a temperature-controlled environment with a 12-hour light/dark cycle.
- Acclimation: Allow at least one week for acclimation to the housing conditions before the experiment.
- Fasting: Food deprive the mice for 12-18 hours overnight with free access to water before the experiment.

b. Preparation of **Butabindide Oxalate** Solution:

- Solvent: Sterile saline (0.9% NaCl).
- Concentration: Prepare a stock solution of **Butabindide Oxalate** in sterile saline. The final concentration should be calculated based on the desired dose (10 mg/kg) and the injection volume (e.g., 5 µL/g of body weight).
- Preparation: Ensure the solution is fully dissolved and sterile-filtered (0.22 µm filter) before administration.

c. Administration:

- Route: Intravenous (i.v.) injection into the tail vein.
- Volume: Administer a volume of 5 µL/g of body weight.
- Control Group: Administer an equivalent volume of sterile saline to the control group.

d. Measurement of Food Intake:

- Food: Provide a pre-weighed amount of standard chow or a highly palatable diet immediately after the injection.
- Duration: Measure food consumption over a period of at least 20 minutes.
- Method: Carefully measure the remaining food and any spillage to determine the exact amount consumed.

- Behavioral Observation: Concurrently observe the mice for behaviors associated with satiety, such as grooming, resting, and cessation of eating.

e. Data Analysis:

- Compare the amount of food consumed between the **Butabindide Oxalate**-treated group and the saline-treated control group using an appropriate statistical test (e.g., t-test).

In Vivo Tripeptidyl Peptidase II (TPP II) Inhibition Assay

This protocol outlines the procedure to determine the in vivo inhibitory activity of **Butabindide Oxalate** on TPP II in mouse tissues.

a. Animal Treatment:

- Administer **Butabindide Oxalate** at various doses (e.g., 0.1 to 10 mg/kg, i.v.) to different groups of mice.
- Include a control group receiving vehicle (sterile saline).

b. Tissue Collection:

- At a specified time point after injection (e.g., 15-30 minutes), euthanize the mice by an approved method (e.g., cervical dislocation).
- Rapidly dissect the liver and brain and place them on ice.

c. Tissue Homogenization:

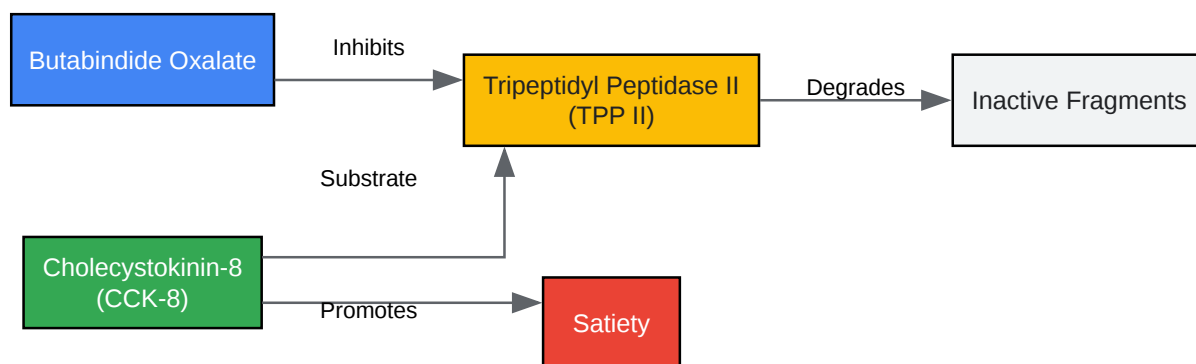
- Buffer: Homogenize the tissues in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA and 0.1% Triton X-100).
- Procedure: Use a Dounce homogenizer or a similar device to prepare a 10% (w/v) homogenate.
- Centrifugation: Centrifuge the homogenate at a high speed (e.g., 100,000 x g) at 4°C for 60 minutes to obtain the cytosolic fraction (supernatant) for the enzyme assay.

d. TPP II Activity Assay:

- Substrate: Use a fluorogenic TPP II substrate, such as Ala-Ala-Phe-7-amido-4-methylcoumarin (AAF-AMC).
- Assay Buffer: Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.5).
- Procedure:
 - Add a small volume of the cytosolic fraction to the assay buffer in a 96-well plate.
 - Initiate the reaction by adding the AAF-AMC substrate.
 - Incubate the plate at 37°C.
 - Measure the increase in fluorescence over time using a fluorescence plate reader (Excitation: ~380 nm, Emission: ~460 nm).
- Data Analysis:
 - Calculate the rate of the enzymatic reaction.
 - Determine the percentage of TPP II inhibition for each dose of **Butabindide Oxalate** compared to the vehicle-treated control.
 - Calculate the ID50 value (the dose that causes 50% inhibition of TPP II activity).

Visualizations

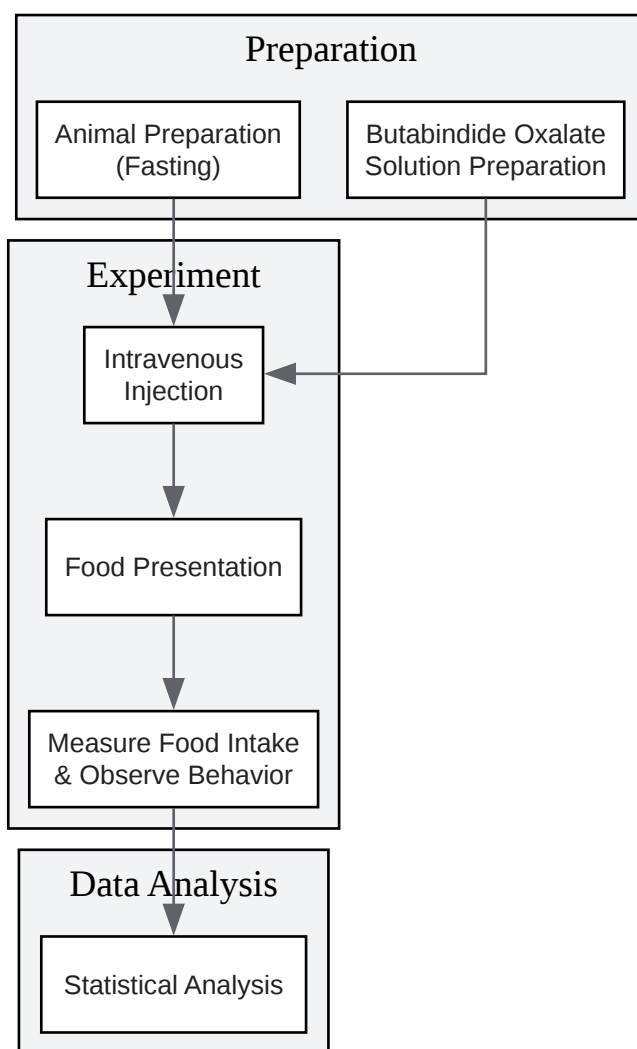
Signaling Pathway



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Caption: Mechanism of action of **Butabindide Oxalate**.

Experimental Workflow



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Caption: Workflow for the in vivo satiety study.

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